N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide
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Overview
Description
N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a benzoylbenzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide, also known as 1-(4-benzoylbenzoyl)-3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]thiourea, is a benzothiazole-based compound Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis bacterium .
Mode of Action
tuberculosis . The specific interactions between this compound and its targets, as well as the resulting changes, are areas of ongoing research.
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative.
Coupling Reaction: The benzothiazole derivative is then coupled with 4-hydroxyphenyl isothiocyanate to form the intermediate compound.
Final Assembly: The intermediate is further reacted with 4-benzoylbenzamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides .
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides .
Uniqueness
N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide is unique due to its combination of a benzothiazole moiety with a hydroxyphenyl group and a benzoylbenzamide structure, which imparts a distinct set of biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O3S2/c32-23-15-14-20(16-21(23)27-30-22-8-4-5-9-24(22)36-27)29-28(35)31-26(34)19-12-10-18(11-13-19)25(33)17-6-2-1-3-7-17/h1-16,32H,(H2,29,31,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZLYBFTMACPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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